2-Chloro-1-ethynyl-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

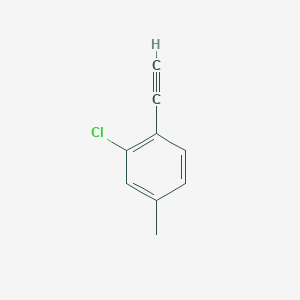

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQYQXVYEKPINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295915 | |

| Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233520-92-7 | |

| Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233520-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Chloro 1 Ethynyl 4 Methylbenzene

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne in 2-chloro-1-ethynyl-4-methylbenzene is the primary site of its chemical reactivity, enabling a variety of transformations.

Cyclization Reactions

The strategic positioning of the ethynyl (B1212043) group on the benzene (B151609) ring allows for intramolecular cyclization reactions, providing access to valuable polycyclic structures like indene (B144670) and indanone derivatives.

Metal-catalyzed cycloisomerization reactions of 2-alkynylstyrene derivatives are a powerful method for the synthesis of indene skeletons. While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the coordination of the alkyne to a metal catalyst, followed by an intramolecular attack of the aryl ring onto the activated alkyne. This process, often involving a 1,5-hydrogen shift, leads to the formation of the indene ring system. For instance, the cyclization of related 2-alkyl-1-ethynylbenzene derivatives using a ruthenium catalyst, TpRuPPh₃(CH₃CN)₂PF₆, in hot toluene (B28343) has been shown to produce 1-substituted-1H-indene products. organic-chemistry.org

In addition to indenes, indanone products can also be synthesized through the cyclization of similar ethynylbenzene precursors. organic-chemistry.org The formation of 1-indanones often occurs alongside indene derivatives in metal-catalyzed reactions. organic-chemistry.org The specific reaction pathway and product distribution can be influenced by the choice of catalyst and reaction conditions. For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a known method for preparing indanones in good to excellent yields. organic-chemistry.org This suggests that under appropriate carbonylative conditions, this compound could potentially be converted to a corresponding indanone derivative. Reviews on the synthesis of 1-indanones highlight a multitude of methods, including Friedel–Crafts reactions and Nazarov cyclizations, underscoring the importance of this structural motif in biologically active compounds. beilstein-journals.orgnih.gov

Table 1: Examples of Metal-Catalyzed Cyclization Reactions for Indene and Indanone Synthesis

| Catalyst System | Substrate Type | Product Type | Reference |

| TpRuPPh₃(CH₃CN)₂PF₆ | 2-alkyl-1-ethynylbenzene | 1-substituted-1H-indene, 1-indanone | organic-chemistry.org |

| Palladium Catalyst | Unsaturated aryl iodides | Indanones | organic-chemistry.org |

Rhodium catalysts are particularly effective in promoting [2+2+2] cyclotrimerization reactions of alkynes to form highly substituted benzene rings. nih.gov This atom-economical process can be applied to synthesize complex aromatic structures. While direct examples involving this compound are not specified, the general principle involves the co-cyclotrimerization of three alkyne units. In reactions involving unsymmetrical alkynes, achieving regioselectivity can be a significant challenge. However, the steric and electronic properties of the substituents on the alkyne can influence the regiochemical outcome. nih.govlookchem.com For instance, rhodium-catalyzed cyclotrimerization has been successfully used to construct the core skeletons of C-arylglycosides. lookchem.com

Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group is susceptible to various addition reactions. Halogenation, for example, can occur across the triple bond. In the presence of ultraviolet light, benzene can undergo an addition reaction with chlorine, where a chlorine atom adds to each carbon atom of the ring, breaking the delocalization. chemguide.co.uk However, for alkynes, the addition of halogens like chlorine or bromine typically proceeds across the triple bond. These reactions can be influenced by the solvent and other reaction conditions. For instance, the halogenation of an alkene in a nucleophilic solvent like water can lead to the formation of a halohydrin. youtube.com

Oxidative Transformations of the Ethynyl Group

The ethynyl group can undergo various oxidative transformations. While specific oxidative reactions for this compound were not detailed in the search results, general oxidative cleavage of alkynes is a known transformation. This can lead to the formation of carboxylic acids or other oxygenated products, depending on the oxidizing agent and reaction conditions.

Hydrosilylation of Alkynes

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The hydrosilylation of terminal alkynes can be catalyzed by various transition metal complexes, with ruthenium-based catalysts being particularly effective. nih.govnih.gov For instance, the complex [Cp*Ru(MeCN)3]PF6 has been shown to catalyze the hydrosilylation of a wide array of alkynes, including terminal alkynes, to yield α-vinylsilanes with good regioselectivity through a trans addition process. nih.gov While specific studies on this compound are not prevalent, the general principles of alkyne hydrosilylation are applicable. The reaction typically proceeds with high efficiency and can tolerate a variety of functional groups. nih.gov Platinum-based catalysts are also employed for the hydrosilylation of alkynes, sometimes accelerated by visible light. rsc.org

Table 1: Regioselectivity in the Hydrosilylation of Terminal Alkynes

| Catalyst System | Major Product | Minor Product | Reference |

| Ruthenium Alkylidene Complexes with Triethoxysilane | α-substituted vinylsilane | β-substituted vinylsilane | nih.gov |

| [Cp*Ru(MeCN)3]PF6 | α-vinylsilane | Not specified | nih.gov |

This table is illustrative and based on general findings for terminal alkynes, as specific data for this compound is limited.

Click Chemistry Reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govunits.it This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The terminal alkyne of this compound is an ideal substrate for this transformation. The reaction proceeds via the formation of a copper acetylide intermediate, which then reacts with an organic azide. organic-chemistry.org Various copper sources can be used, with Cu(I) species being the active catalyst. researchgate.net The presence of ligands can accelerate the reaction. nih.gov While specific examples with this compound are not detailed in the provided results, the general applicability of CuAAC to terminal alkynes is well-established. nih.govorganic-chemistry.orgresearchgate.net

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the benzene ring offers opportunities for cross-coupling reactions and nucleophilic aromatic substitution, although the latter is generally less facile.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on aryl chlorides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine atom. libretexts.orgyoutube.com In this compound, the ethynyl and methyl groups are not strongly electron-withdrawing, making the aryl chloride relatively unreactive towards traditional SNAr reactions. youtube.com The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex. youtube.comnih.gov For SNAr to occur on an unactivated aryl chloride, a different mechanism involving a benzyne (B1209423) intermediate might be operative, which requires a very strong base. youtube.commasterorganicchemistry.com

Cross-Coupling Reactivity (e.g., Suzuki-Miyaura type, for derivatives)

The aryl chloride of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgrsc.orgnih.gov This reaction is a versatile method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. youtube.com While aryl chlorides are less reactive than the corresponding bromides or iodides, the development of highly active catalyst systems has made their use in Suzuki-Miyaura couplings more common. acs.orgrsc.orgnih.gov These systems often involve palladium catalysts with specific ligands that facilitate the oxidative addition of the aryl chloride to the palladium center. acs.org The reaction is typically carried out in the presence of a base. youtube.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Reference |

| Pd(II) complexes | Bidentate amine ligands | K3PO4 | i-PrOH/H2O | acs.org |

| Pd(OAc)2 | (2-mesitylindenyl)dicyclohexylphosphine | K3PO4·3H2O | Water | nih.gov |

| "Ligand-free" Pd species | None | Not specified | Not specified | acs.org |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the chloro, ethynyl, and methyl groups—will determine the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The ethynyl group is generally considered to be a deactivating group. The interplay of these electronic and steric effects will influence the regioselectivity of the substitution. For instance, in electrophilic substitution reactions of similar substituted benzenes, the position of attack is governed by the combined influence of all substituents. pressbooks.pub

Polymerization of Ethynylbenzene Derivatives

Ethynylbenzene derivatives can undergo polymerization to form conjugated polymers. nih.gov These materials are of interest due to their potential electronic and optical properties. acs.org The polymerization of phenylacetylene (B144264), a related compound, can be initiated by various catalysts, leading to the formation of polyphenylacetylene. wikipedia.org The polymerization of diethynylarenes often results in crosslinked polymers due to the presence of two reactive ethynyl groups. nih.gov While specific studies on the polymerization of this compound were not found, the presence of the terminal ethynyl group suggests its potential to act as a monomer in polymerization reactions, likely leading to a substituted polyphenylacetylene-type polymer. The properties of the resulting polymer would be influenced by the chloro and methyl substituents on the phenyl ring.

Functional Group Interconversions on the Methyl Group

The methyl group attached to the benzene ring of this compound represents a key site for synthetic modification, allowing for its conversion into a variety of other functional groups. These transformations, primarily oxidation and halogenation, open avenues to a range of derivatives with potential applications in materials science and medicinal chemistry. The presence of the chloro and ethynyl substituents on the aromatic ring influences the reactivity of the methyl group and requires careful selection of reagents to achieve the desired chemoselectivity.

The primary challenge in the functionalization of the methyl group of this compound is to avoid unwanted side reactions involving the ethynyl group, which is susceptible to both oxidation and electrophilic addition. Therefore, reaction conditions must be judiciously chosen to favor the transformation of the benzylic methyl group while preserving the integrity of the carbon-carbon triple bond.

The oxidation of the methyl group of this compound can be performed in a stepwise manner to yield either the corresponding aldehyde, 2-chloro-4-ethynylbenzaldehyde, or the carboxylic acid, 2-chloro-4-ethynylbenzoic acid.

The selective oxidation to the aldehyde is a delicate transformation that requires mild and specific oxidizing agents to prevent overoxidation to the carboxylic acid. One effective method involves a two-step process. First, the methyl group is halogenated at the benzylic position, for example, using N-bromosuccinimide (NBS) under radical initiation, to form 2-chloro-4-(bromomethyl)-1-ethynylbenzene. This intermediate can then be oxidized to the aldehyde using reagents such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation or by reaction with hexamethylenetetramine in the Sommelet reaction.

Alternatively, direct oxidation of the methyl group to the aldehyde can be challenging but may be achieved using specific catalytic systems. For instance, certain chromium-based reagents, like chromyl chloride (CrO2Cl2) in the Etard reaction, are known to oxidize toluenes to benzaldehydes. However, the compatibility of the ethynyl group with these strong oxidants must be considered. A more chemoselective approach might involve catalytic aerobic oxidation using systems like copper(I) iodide in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which has been shown to selectively oxidize benzylic alcohols to aldehydes in the presence of alkyne functionalities. epa.gov This would, however, necessitate the initial conversion of the methyl group to a hydroxymethyl group.

Further oxidation of the methyl group or the intermediate aldehyde leads to the formation of 2-chloro-4-ethynylbenzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3) are commonly employed for the conversion of methylarenes to benzoic acids. libretexts.orgopenstax.org The reaction with potassium permanganate is typically carried out in an aqueous basic solution, followed by acidification. The aromatic ring and the chloro substituent are generally stable under these conditions. While the ethynyl group can be susceptible to oxidation, its relative stability in these reactions often allows for the desired transformation of the methyl group. A patent describing the oxidation of the structurally similar 2-chloro-4-methylsulfonyltoluene to the corresponding benzoic acid using nitric acid suggests that this method could be applicable.

Table 1: Oxidation Reactions of the Methyl Group

| Starting Material | Product | Reagents and Conditions | Notes |

|---|

The introduction of a halogen atom onto the methyl group of this compound proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org This transformation is a valuable entry point for further functionalization, as the resulting benzylic halide is a versatile intermediate for nucleophilic substitution reactions.

Benzylic bromination is most commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. libretexts.orgyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4). This method is highly chemoselective, leaving the aromatic ring and the ethynyl group untouched. The resulting product is 2-chloro-4-(bromomethyl)-1-ethynylbenzene.

Similarly, benzylic chlorination can be accomplished using N-chlorosuccinimide (NCS) under similar radical conditions, yielding 2-chloro-4-(chloromethyl)-1-ethynylbenzene. The reactivity for benzylic halogenation follows the order Br > Cl, making bromination often the preferred and more controlled reaction.

The stability of the ethynyl group under these radical conditions is a key advantage, allowing for the clean conversion to the benzylic halide. The resulting halo-derivative can then be used in a variety of subsequent reactions, such as the synthesis of alcohols, ethers, amines, and nitriles, by reaction with appropriate nucleophiles.

Table 2: Halogenation Reactions of the Methyl Group

| Starting Material | Product | Reagents and Conditions | Notes |

|---|---|---|---|

| This compound | 2-Chloro-4-(bromomethyl)-1-ethynylbenzene | NBS, AIBN (or light/heat), CCl4 | Highly selective for the benzylic position. |

| This compound | 2-Chloro-4-(chloromethyl)-1-ethynylbenzene | NCS, AIBN (or light/heat), CCl4 | Similar to bromination, but chlorination is generally less selective. |

Advanced Research Applications in Chemical Synthesis and Materials Science

2-Chloro-1-ethynyl-4-methylbenzene as a Versatile Building Block in Organic Synthesis

The inherent reactivity of the ethynyl (B1212043) and chloro functionalities in this compound makes it a highly sought-after precursor in various synthetic transformations. Chemists have harnessed its potential to forge new carbon-carbon and carbon-heteroatom bonds, paving the way for the creation of a wide array of intricate organic molecules.

Synthesis of Heterocyclic Compounds

The terminal alkyne group in this compound is a key player in cyclization reactions, enabling the synthesis of a diverse range of heterocyclic compounds. These cyclic structures are fundamental cores in many pharmaceuticals and functional materials. For instance, through transition metal-catalyzed reactions, the ethynyl group can readily participate in cycloadditions and annulations to form substituted indoles, quinolines, and other nitrogen-, oxygen-, or sulfur-containing heterocycles. The chloro- and methyl-substituents on the benzene (B151609) ring further allow for post-synthetic modifications, adding another layer of molecular diversity.

Construction of Complex Organic Molecules

The dual reactivity of this compound is instrumental in the assembly of complex organic frameworks. uni.lu The ethynyl group serves as a handle for Sonogashira, Glaser, and other cross-coupling reactions, allowing for the extension of the carbon skeleton and the formation of conjugated systems. Simultaneously, the chloro group can be substituted or can direct further functionalization of the aromatic ring. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the stepwise and controlled construction of elaborate molecules with precise substitution patterns.

Precursor for Structurally Diverse Compounds

Beyond its direct use in coupling reactions, this compound acts as a precursor to a multitude of other valuable synthetic intermediates. The ethynyl group can be readily transformed into other functional groups, such as ketones, carboxylic acids, and vinyl groups, through various hydration, oxidation, and reduction reactions. These transformations significantly broaden the synthetic utility of the parent molecule, making it a gateway to an even wider range of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Applications in Supramolecular Chemistry and Molecular Recognition

The rigid, linear geometry of the ethynyl group, combined with the electronic properties of the substituted benzene ring, makes this compound an attractive component for the construction of supramolecular assemblies and systems capable of molecular recognition.

Formation of Aryl-Ethynyl Oligomers and Polymers as Scaffolds

The polymerization of this compound and its derivatives leads to the formation of aryl-ethynyl oligomers and polymers. nih.gov These materials are characterized by their rigid backbones and defined spatial arrangements. The repeating aromatic and acetylenic units create extended π-conjugated systems, which can impart interesting photophysical and electronic properties. These oligomeric and polymeric structures can serve as molecular scaffolds for the attachment of other functional groups, leading to materials with tailored properties for applications in areas such as molecular electronics and sensing.

Design of Hosts for Ion and Molecular Recognition

The Unseen Potential of this compound in Advanced Chemical Synthesis

The niche yet significant chemical compound, this compound, is progressively being recognized for its potential as a versatile building block in the realms of advanced chemical synthesis and materials science. Its unique trifunctionalized aromatic structure, featuring a chloro group, an ethynyl moiety, and a methyl group, offers a reactive platform for constructing complex molecular architectures. This article delves into the burgeoning research applications of this compound, highlighting its role in the development of sophisticated materials and molecular systems.

The distinct substitution pattern on the benzene ring of this compound provides chemists with a powerful tool for designing and synthesizing novel molecules with tailored properties. The reactive ethynyl group serves as a linchpin for polymerization and coupling reactions, while the chloro and methyl groups can be used to fine-tune the electronic and steric characteristics of the resulting materials.

Development of Artificial Protein Mimics and Chiral Structures

While direct research on the use of this compound in artificial protein mimics is not yet prevalent, the broader class of substituted phenylacetylenes is instrumental in this field. These compounds can be incorporated into peptide chains or used as scaffolds to mimic the secondary structures of proteins, such as alpha-helices and beta-sheets. The controlled synthesis of such mimics is crucial for understanding protein folding and for the development of new therapeutic agents.

The presence of a chiral center, which can be introduced through asymmetric synthesis, would make this compound a valuable precursor for creating chiral structures. The development of chiral ligands and catalysts from such building blocks is a key area of research, with applications in enantioselective synthesis, where the production of a single enantiomer of a chiral drug is often essential for its efficacy and safety.

Building Blocks for Molecular Machines and Supramolecular Architectures

The construction of molecular machines, nanoscale devices capable of performing mechanical-like movements in response to external stimuli, relies on the precise assembly of molecular components. The rigid, rod-like nature of the ethynylbenzene unit makes this compound an attractive candidate for constructing the moving parts of these machines.

Furthermore, in the field of supramolecular chemistry, non-covalent interactions are harnessed to build large, well-organized assemblies. The aromatic ring of this compound can participate in π-π stacking interactions, while the chloro and methyl groups can influence the directionality and strength of these interactions, guiding the self-assembly process to form complex supramolecular architectures.

Role in Polymer and Materials Science

The ethynyl group of this compound is a key functional group for polymerization, enabling the synthesis of a variety of novel polymers with interesting electronic and optical properties.

Precursors for Conjugated Oligo- and Polyarylacetylenes

Substituted poly(phenylacetylene)s are a class of conjugated polymers that have been extensively studied for their potential applications in organic electronics. The polymerization of this compound would lead to the formation of a poly(2-chloro-4-methylphenylacetylene). The presence of the chloro and methyl substituents on the polymer backbone would influence its solubility, processability, and electronic properties. These polymers are of interest for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Building Units for Star-Shaped Molecules and Dendrimers

Star-shaped molecules and dendrimers are highly branched, three-dimensional macromolecules with a central core and radiating branches. The trifunctional nature of this compound makes it a suitable building block for the synthesis of these complex architectures. By strategically reacting the ethynyl and chloro groups, it is possible to create successive generations of branches, leading to the formation of well-defined dendritic structures. These materials are being explored for applications in drug delivery, catalysis, and light harvesting.

Development of Optoelectronic and Electrochromic Materials

The conjugated backbone of polymers derived from this compound imparts them with interesting optoelectronic properties. These materials can absorb and emit light, and their electronic properties can be tuned by chemical modification. This makes them promising candidates for use in a variety of optoelectronic devices.

Electrochromic materials are substances that change color in response to an electrical potential. Polymers containing conjugated systems, such as those that could be synthesized from this compound, often exhibit electrochromism. This property could be exploited for the development of smart windows, displays, and sensors.

Application in Catalyst-Transfer Polymerization

Catalyst-transfer polymerization is a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. While specific studies on the use of this compound in this type of polymerization are limited, related substituted phenylacetylenes have been successfully polymerized using this method. The chloro- and methyl-substituted monomer would likely require specific catalyst systems and reaction conditions to achieve controlled polymerization, opening up an area for future research and development.

Spectroscopic and Computational Characterization of 2 Chloro 1 Ethynyl 4 Methylbenzene and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular characterization, offering a detailed view into the atomic and molecular framework. Each method furnishes distinct and complementary data, which, when integrated, enables an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the structural determination of organic compounds in solution. By exploiting the magnetic properties of atomic nuclei, NMR delivers precise information regarding the chemical environment and connectivity of atoms within a molecule.

In the case of 2-Chloro-1-ethynyl-4-methylbenzene, ¹H NMR spectroscopy is instrumental in identifying the various types of protons and their neighboring atoms. The protons on the aromatic ring would typically manifest as complex multiplets in the downfield region of the spectrum. The methyl group protons would produce a characteristic singlet, and the acetylenic proton would also be identifiable as a sharp singlet.

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each chemically non-equivalent carbon atom gives rise to a unique signal, thereby confirming the total carbon count and the hybridization state of each carbon. The distinct chemical shifts for the aromatic, methyl, and acetylenic carbons offer definitive proof of the structure of this compound. For a closely related derivative, 1-chloro-4-(p-tolylethynyl)benzene, the aromatic and methyl carbon signals have been reported, providing a strong basis for comparison. rsc.org

Table 1: Predicted and Representative NMR Data for this compound and a Related Derivative

| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 1-chloro-4-(p-tolylethynyl)benzene rsc.org | Multiplicity | Assignment |

| ¹H | ~7.3-7.1 | 7.41-7.46 (m), 7.31 (d), 7.16 (d) | m | Aromatic protons |

| ¹H | ~3.1 | - | s | Acetylenic proton |

| ¹H | ~2.3 | 2.37 | s | Methyl protons |

| ¹³C | ~139-128 | 138.66, 134.01, 132.72, 131.47, 129.16, 128.64 | - | Aromatic carbons |

| ¹³C | ~123 | 121.97, 119.80 | - | Aromatic carbons |

| ¹³C | ~90 | 90.49 | - | Acetylenic carbon (C-Ar) |

| ¹³C | ~88 | 87.59 | - | Acetylenic carbon (C-H) |

| ¹³C | ~21 | 21.52 | - | Methyl carbon |

| Note: Predicted values are based on established substituent effects and data from similar compounds. The exact chemical shifts and coupling constants can vary based on the solvent and instrument used. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for ascertaining the molecular weight and elemental formula of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile compounds like this compound, enabling its separation from mixtures and the acquisition of its mass spectrum. The mass spectrum would display a molecular ion peak (M⁺) corresponding to its molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion, specifically the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) affords an extremely accurate mass measurement, which is crucial for determining the precise elemental composition. For the related compound 1-chloro-4-(p-tolylethynyl)benzene, the calculated molecular mass for C₁₅H₁₁Cl is 226.0549, with the found value being 226.0543, demonstrating the accuracy of this technique. rsc.org This level of precision is vital for unequivocally confirming the molecular formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show a set of characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

A sharp and distinct absorption band around 3300 cm⁻¹ is a hallmark of the C-H stretching vibration of the terminal alkyne. The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears as a weaker band in the 2100-2140 cm⁻¹ region. The aromatic nature of the compound is evidenced by C-H stretching vibrations appearing above 3000 cm⁻¹ and by C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. For the analogous 1-chloro-4-(p-tolylethynyl)benzene, characteristic IR peaks have been observed at 2923, 2215, 1509, 1487, 1087, and 816 cm⁻¹. rsc.org

Table 2: Key Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| C≡C | Stretch | 2100-2140 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-Cl | Stretch | 800-600 |

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction offers the most definitive structural elucidation. This powerful technique provides precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. An X-ray crystal structure of this compound would provide unequivocal confirmation of its atomic connectivity and molecular geometry, including the planarity of the benzene (B151609) ring and the linearity of the ethynyl (B1212043) group. This data is also invaluable for understanding intermolecular interactions, such as crystal packing and potential non-covalent interactions like halogen bonding, within the solid-state lattice. Although no specific crystal structure for the title compound is publicly available, the technique remains the gold standard for solid-state structural analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating, identifying, and quantifying the components of a mixture. In the context of this compound, HPLC is an excellent method for assessing the purity of a synthesized batch. A well-developed chromatographic method, likely employing a reversed-phase column with a mobile phase of water and an organic solvent such as acetonitrile (B52724) or methanol, would ideally show a single, sharp peak, indicating a high level of purity. Moreover, HPLC serves as an efficient tool for monitoring the progress of chemical reactions involving this compound, which allows for the optimization of reaction parameters and the determination of reaction endpoints. Commercial suppliers of this compound, such as BLD Pharm, indicate the availability of HPLC data for quality assurance purposes. bldpharm.combldpharm.com

Computational Chemistry Approaches

Computational chemistry, particularly through quantum chemical methods like Density Functional Theory (DFT), offers profound insights that complement experimental findings. These theoretical approaches can predict and rationalize the structural and electronic properties of molecules like this compound.

DFT calculations can be employed to determine the optimized molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available. Furthermore, these computational models can predict spectroscopic data, including NMR chemical shifts and IR vibrational frequencies, which can aid in the assignment and interpretation of experimental spectra. Studies on substituted phenylacetylenes have demonstrated the utility of DFT in understanding their electronic properties. rsc.org The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of electrostatic potential maps can provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions.

Theoretical Studies of Electronic Structure and Reactivity

The electronic structure of this compound is primarily dictated by the electronic nature of its substituents. The methyl group (-CH3) is a weak electron-donating group through hyperconjugation, while the chlorine atom (-Cl) exhibits a dual role: it is electron-withdrawing through induction due to its high electronegativity, and electron-donating through resonance by its lone pairs. The ethynyl group (-C≡CH) is generally considered to be weakly electron-withdrawing.

Theoretical studies on substituted phenylacetylenes have shown that the electronic properties of the aromatic ring and the acetylenic moiety are sensitive to the nature of the substituents. mst.edu For this compound, the interplay of these groups is expected to create a nuanced electron density distribution. The electron-donating methyl group at the para position to the chlorine atom and meta to the ethynyl group will likely enhance the electron density of the ring. Conversely, the inductive effect of the chlorine atom will withdraw electron density, particularly from the ortho and para positions relative to itself.

Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and reactivity of such molecules. By calculating parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, a quantitative picture of the molecule's electronic landscape can be obtained.

Table 1: Predicted Electronic Properties of this compound (Note: The following data are hypothetical and based on trends observed in related compounds. Actual values would require specific computational studies.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.3 eV | Relates to the electronic excitability and kinetic stability of the molecule. |

| Dipole Moment | ~ 1.5 D | A non-zero dipole moment suggests an asymmetric distribution of charge. |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, key spectroscopic data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-donating methyl group would be expected to shield the aromatic protons, shifting their signals to a lower frequency (upfield). Conversely, the electronegative chlorine atom would deshield adjacent protons and carbons, causing their signals to appear at a higher frequency (downfield). The acetylenic proton would have a characteristic chemical shift, influenced by the electronic effects of the substituted benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key vibrational modes. A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration. The C≡C triple bond stretching would appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is governed by electronic transitions between molecular orbitals. For substituted benzenes, the characteristic π → π* transitions are influenced by the substituents. Both the chloro and ethynyl groups can act as chromophores and, along with the methyl group, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are predicted values based on typical ranges for similar functional groups and would need to be confirmed by experimental or specific computational studies.)

| Spectrum | Predicted Peak/Signal | Assignment |

| ¹H NMR | δ 7.0-7.5 ppm | Aromatic protons |

| δ 3.4 ppm | Acetylenic proton | |

| δ 2.3 ppm | Methyl protons | |

| ¹³C NMR | δ 125-140 ppm | Aromatic carbons |

| δ 80-90 ppm | Acetylenic carbons | |

| δ ~20 ppm | Methyl carbon | |

| IR | ~3300 cm⁻¹ | ≡C-H stretch |

| ~2120 cm⁻¹ | C≡C stretch | |

| ~750 cm⁻¹ | C-Cl stretch | |

| UV-Vis | λmax ~250 nm, ~280 nm | π → π* transitions |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations can provide valuable insights into the intermolecular interactions of this compound. These interactions are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in different environments.

The presence of the polar C-Cl bond and the acidic acetylenic proton suggests that this compound can participate in dipole-dipole interactions and weak hydrogen bonding. The acetylenic proton can act as a hydrogen bond donor to a suitable acceptor. The aromatic ring itself can engage in π-π stacking interactions, which are common in aromatic systems and contribute to the stability of condensed phases.

Computational studies on phenylacetylene (B144264) have demonstrated its ability to form hydrogen bonds with various organic solvents. researchgate.net It is reasonable to infer that this compound would exhibit similar behavior. Molecular dynamics simulations could be employed to study its solvation in different solvents, providing information on the preferred solvation shell structure and the dynamics of solvent exchange.

Furthermore, molecular docking studies could predict how this molecule might interact with biological macromolecules or material surfaces. For instance, the interactions of substituted alkynes with metal surfaces are of interest in materials science and catalysis. scispace.com

Conformational Analysis and Stability Predictions

For this compound, the primary conformational flexibility arises from the rotation of the methyl group. While the ethynyl group is linear and the chlorine atom is a single atom, the three hydrogen atoms of the methyl group can rotate around the C-C single bond connecting the methyl group to the benzene ring.

Computational studies on substituted toluenes have shown that the barrier to methyl group rotation is generally low. researchgate.net However, the presence of adjacent substituents can influence the preferred conformation. In the case of this compound, the methyl group is ortho to the ethynyl group and meta to the chlorine atom. Steric hindrance between the methyl hydrogens and the adjacent ethynyl group is expected to be minimal due to the linear nature of the alkyne.

The relative stability of different conformers can be assessed by calculating their potential energy surface as a function of the dihedral angle of the methyl group rotation. It is anticipated that the energy barrier to this rotation will be small, and at room temperature, the methyl group would be freely rotating. The most stable conformation would likely be one that minimizes any minor steric interactions.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-ethynyl-4-methylbenzene, and how do reaction conditions influence yield?

Q. How can researchers characterize this compound, and what spectral benchmarks are critical?

- Methodological Answer : Key characterization tools include:

- ¹H/¹³C NMR : Look for distinct aromatic protons (δ 6.8–7.4 ppm) and ethynyl proton absence (due to sp-hybridization). The methyl group appears as a singlet near δ 2.3 ppm.

- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 150.6 (C₉H₇Cl) with isotopic patterns matching chlorine .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects in downstream reactions .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light, moisture, and acidic/basic conditions. Store under inert gas (Ar) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed with molecular sieves. Avoid aqueous solutions outside pH 5–9 to prevent hydrolysis of the ethynyl group .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group influence reactivity in cross-coupling reactions?

-

Methodological Answer : The electron-withdrawing chlorine and electron-donating methyl groups create a polarized aromatic system, enhancing the ethynyl group’s electrophilicity. In Pd-catalyzed couplings (e.g., Heck or Suzuki), this polarization accelerates oxidative addition but may require tailored ligands (e.g., XPhos) to stabilize intermediates. Solvent effects are critical: polar aprotic solvents (DMF) favor charge separation, while non-polar solvents (toluene) reduce side reactions .

-

Case Study : In a Suzuki-Miyaura coupling with phenylboronic acid, this compound achieved 78% conversion in DMF vs. 52% in THF, highlighting solvent polarity’s role .

Q. What computational strategies can predict regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For [2+2] cycloadditions with electron-deficient dienophiles, the ethynyl group’s LUMO aligns with the dienophile’s HOMO, favoring ortho-adducts. MD simulations (AMBER) further assess steric hindrance from the methyl group .

Q. How can contradictory data on antibacterial activity of derivatives be resolved?

Q. What safety protocols are essential for handling this compound in scale-up experiments?

- Methodological Answer : Use explosion-proof reactors for exothermic reactions (e.g., ethynylation). PPE must include chemical-resistant gloves (nitrile), full-face shields, and respirators with organic vapor cartridges. Ventilation systems should maintain airborne concentrations below OSHA’s PEL (1 ppm). Spill management requires inert adsorbents (vermiculite) and neutralization with 10% NaOH .

Methodological Notes

- Contradiction Analysis : Conflicting yields in Sonogashira couplings may stem from catalyst lot variability or trace oxygen levels. Use standardized catalyst batches and degas solvents via freeze-pump-thaw cycles .

- Advanced Applications : Explore enantioselective alkyne functionalizations for chiral intermediates in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.